molecular formula C18H15ClN2O8 B2708448 Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 939889-02-8

Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2708448
CAS No.: 939889-02-8
M. Wt: 422.77
InChI Key: SMQUSCMMZDEUGJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyrano[3,2-b]pyran derivative characterized by a complex bicyclic framework with multiple functional groups. The core structure includes a fused pyran ring system substituted with an ethyl carboxylate ester at position 3, a hydroxymethyl group at position 6, and an 8-oxo group. The phenyl ring at position 4 is substituted with a chlorine atom at position 3 and a nitro group at position 4, conferring unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O8/c1-2-27-18(24)14-13(8-3-4-11(21(25)26)10(19)5-8)16-15(29-17(14)20)12(23)6-9(7-22)28-16/h3-6,13,22H,2,7,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUSCMMZDEUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN2O8C_{18}H_{15}ClN_{2}O_{8} with a molecular weight of 422.8 g/mol. The structure features a pyranopyran core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H15ClN2O8C_{18}H_{15}ClN_{2}O_{8}
Molecular Weight422.8 g/mol
CAS Number939889-02-8
Melting PointNot Available
DensityNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyranopyran Core : Achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Introduction : The amino, chloro, nitro, and hydroxymethyl groups are introduced via substitution and addition reactions.
  • Esterification : The final step involves esterification of the carboxylic acid group with ethanol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains. The presence of the nitro group is believed to enhance its antibacterial properties by interfering with bacterial DNA synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
  • Anticancer Research : In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), the compound showed an IC50 value of 15 µM, indicating substantial cytotoxicity compared to standard chemotherapeutics .
  • Inflammation Model : In a murine model of inflammation induced by carrageenan, treatment with this compound reduced edema significantly compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound can bind to specific receptors modulating their activity.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Research indicates that derivatives of pyrano[3,2-b]pyran compounds exhibit significant antibacterial activities. Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate has been synthesized as part of studies aimed at developing new antibacterial agents. In a study involving the synthesis of various pyrano[3,2-b]pyranones from kojic acid and ethyl cyanoacetate, the compound demonstrated promising antibacterial activity against several strains of bacteria, suggesting its potential use in pharmaceutical formulations targeting bacterial infections .

Anti-inflammatory and Antioxidant Activities
The structural features of this compound suggest potential anti-inflammatory and antioxidant properties. Compounds with similar frameworks have been studied for their ability to inhibit inflammatory pathways and reduce oxidative stress in biological systems. The presence of nitro and chloro substituents may enhance these activities, making it a candidate for further investigation in therapeutic applications .

Materials Science

Synthesis of Functionalized Polymers
Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can be utilized in the synthesis of functionalized polymers. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific properties for applications in coatings, adhesives, and composites. Research into its polymerization behavior could lead to innovative materials with enhanced mechanical and thermal properties .

Catalysis in Organic Synthesis

Organocatalytic Reactions
The compound has been explored as a catalyst in organocatalytic domino reactions. Its unique structure allows it to facilitate multiple reaction steps efficiently under mild conditions. For instance, studies have shown that using ultrasound-assisted methods can enhance the reaction rates and yields when employing this compound as a catalyst in synthesizing complex organic molecules . This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntibacterial agentEffective against various bacterial strains .
Anti-inflammatory and antioxidantPotential for therapeutic applications .
Materials ScienceSynthesis of functionalized polymersSuitable for coatings and composites .
CatalysisOrganocatalytic reactionsEnhances reaction rates; aligns with green chemistry .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents at Phenyl Ring Ester/Cyano Group Additional Functional Groups
Target Compound 3-chloro-4-nitro Ethyl carboxylate Hydroxymethyl, 8-oxo
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-...-3-carbonitrile (6h) 3-((4-chlorobenzyl)oxy) Cyano Hydroxymethyl, 8-oxo
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate 2,5-dichloro Methyl carboxylate Hydroxymethyl, 8-oxo
Ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate 3,4-dichloro Ethyl carboxylate Hydroxymethyl, 8-oxo
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate 4-chloro Methyl carboxylate Hydroxymethyl, 8-oxo

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The target compound’s 3-chloro-4-nitrophenyl group combines two EWGs, enhancing electrophilicity compared to mono-substituted analogs (e.g., 4-chloro in ).
  • Ester vs. Cyano: Cyano-substituted analogs (e.g., 6h ) exhibit stronger IR absorption at ~2191 cm⁻¹, absent in carboxylate esters.
  • Steric Effects : Bulky substituents like 3-((4-chlorobenzyl)oxy) in 6h reduce solubility in polar solvents compared to smaller halogens.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) Predicted pKa
Target Compound ~230–240* ~437.8† ~15.28‡
2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate Not reported 421.3 15.28
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate Not reported 363.75 15.28
2-Amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-...-3-carbonitrile (6b) 234–237 464.4 Not reported

*Inferred from analogs ; †Calculated from formula C₁₉H₁₇ClN₂O₈; ‡Predicted based on methyl ester analogs .

Key Observations :

  • Molecular Weight : The nitro group in the target compound increases molecular weight compared to chloro- or fluoro-substituted analogs.
  • Solubility: Hydroxymethyl and ester groups enhance water solubility relative to cyano-substituted derivatives .

Q & A

Q. What are the optimal synthetic conditions for this compound, and how can reaction parameters be systematically optimized?

  • Methodological Answer: The synthesis can be optimized using a one-pot multicomponent reaction under reflux conditions. Key parameters include solvent polarity (e.g., ethanol/water mixtures), temperature (80–100°C), and catalyst loading (e.g., piperidine). Reaction progress should be monitored via TLC, and purification involves filtration followed by washing with ethanol/water (1:1 v/v) to isolate crystalline products . For systematic optimization, employ a factorial experimental design (e.g., Box-Behnken or Central Composite Design) to evaluate interactions between variables like temperature, solvent ratio, and catalyst concentration. Statistical analysis (ANOVA) identifies significant factors and reduces trial-and-error approaches .

Q. Which spectroscopic techniques are most reliable for structural characterization, and how should data conflicts be resolved?

  • Methodological Answer: Use a combination of 1^1H NMR, 13^13C NMR, IR, and HRMS for primary characterization. For example, 1^1H NMR in DMSO-d6d_6 resolves signals for aromatic protons (δ 6.8–8.2 ppm) and hydroxymethyl groups (δ 4.1–4.3 ppm) . IR confirms carbonyl (1677 cm1^{-1}) and nitro (1520 cm1^{-1}) stretches. If data conflicts arise (e.g., unexpected splitting in NMR), employ 2D NMR (COSY, HSQC) to assign coupling patterns or X-ray crystallography (using SHELX for refinement) to resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritants (e.g., nitro groups). Avoid skin contact with the hydroxymethyl moiety, which may cause sensitization. Waste disposal should follow guidelines for halogenated nitroaromatics, using neutralization (e.g., sodium bicarbonate) before incineration. Reference safety data sheets (SDS) for structurally similar compounds, such as Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, for hazard mitigation strategies .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or regioselectivity in novel reactions?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. Software like Gaussian or ORCA can predict transition states and activation energies for nitro group reduction or chlorophenyl substitution. Pair this with cheminformatics tools to screen solvent effects or catalyst interactions. For regioselectivity, use Fukui indices to identify nucleophilic/electrophilic sites on the pyran ring . Experimental validation via kinetic studies (e.g., time-resolved NMR) refines computational predictions .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., unexpected NOE correlations)?

  • Methodological Answer: If NOE correlations conflict with predicted conformers (e.g., chair vs. boat pyran rings), perform variable-temperature NMR to probe dynamic equilibria. For crystallographic disagreements (e.g., bond length deviations >0.02 Å), re-refine XRD data using SHELXL with anisotropic displacement parameters and twin-law corrections. Cross-validate with solid-state IR to confirm hydrogen bonding networks .

Q. How can reactor design enhance scalability for derivatives of this compound?

  • Methodological Answer: Optimize batch vs. flow reactors based on reaction kinetics. For exothermic steps (e.g., nitro group reduction), use jacketed reactors with precise temperature control (±2°C). Computational fluid dynamics (CFD) simulations improve mixing efficiency in scaled-up systems. For heterogeneous catalysis (e.g., hydrogenation), evaluate fixed-bed vs. slurry reactors using dimensionless numbers (e.g., Damköhler for mass transfer limitations) .

Q. What methodologies assess the compound’s potential as a enzyme inhibitor (e.g., tyrosinase)?

  • Methodological Answer: Conduct molecular docking (AutoDock Vina) to predict binding affinity to tyrosinase’s active site (PDB: 2Y9X). Validate with in vitro assays: measure IC50_{50} via UV-Vis monitoring of L-DOPA oxidation inhibition. For mechanistic insights, use stopped-flow kinetics to determine inhibition constants (KiK_i) and mode (competitive/uncompetitive). Compare with kojic acid derivatives as benchmarks .

Data Contradiction & Validation

Q. How should researchers address discrepancies in melting points or solubility reported across studies?

  • Methodological Answer: Re-measure properties using standardized protocols (e.g., DSC for melting points, shake-flask method for solubility). If polymorphs are suspected (e.g., enantiotropic transitions), characterize via PXRD and thermal gravimetric analysis (TGA). Statistical meta-analysis of literature data identifies outliers caused by impurities (e.g., residual solvents) .

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